Product packaging for 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole(Cat. No.:CAS No. 1006356-56-4)

1',3'-dimethyl-1H,1'H-3,4'-bipyrazole

Cat. No.: B2403991
CAS No.: 1006356-56-4
M. Wt: 162.196
InChI Key: LNJKDWJFZASOPC-UHFFFAOYSA-N
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Description

1',3'-Dimethyl-1H,1'H-3,4'-bipyrazole ( 1006356-56-4) is a high-purity chemical compound provided for research and development purposes. With a molecular formula of C8H10N4 and a molecular weight of 162.19 g/mol, this specialty chemical belongs to the bipyrazole class, a scaffold of significant interest in medicinal and agrochemical research . Bipyrazole derivatives are extensively studied for their diverse biological activities. Research on structurally related pyrazole compounds has demonstrated notable antifungal properties against various phytopathogenic fungi, highlighting the potential of this chemical class in the development of new agrochemical agents . Furthermore, the bipyrazole core is a valuable building block in pharmaceutical chemistry for the synthesis of more complex molecules aimed at drug discovery . Researchers utilize this compound as a key intermediate to explore new chemical spaces and develop compounds with potential biological activity. It is stored at room temperature and is intended for use by qualified laboratory professionals. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4 B2403991 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole CAS No. 1006356-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-4-(1H-pyrazol-5-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6-7(5-12(2)11-6)8-3-4-9-10-8/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJKDWJFZASOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 1 ,3 Dimethyl 1h,1 H 3,4 Bipyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule such as 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR Spectral Analysis for Proton and Carbon Environments

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the two pyrazole (B372694) rings and the two methyl groups. The chemical shifts (δ) of the pyrazole ring protons would be indicative of their electronic environment, influenced by the nitrogen atoms and the inter-ring bond. The integration of these signals would confirm the number of protons in each environment. The two methyl groups (1'-CH₃ and 3-CH₃) would likely appear as sharp singlet signals, with their respective chemical shifts providing information about their position on the bipyrazole core.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the this compound structure would produce a distinct signal. The chemical shifts of the pyrazole ring carbons and the methyl carbons would be characteristic of their hybridization and local electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Hypothetical) (Note: This table is a hypothetical representation and is not based on experimental data.)

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C3 - Data not available
C4 Data not available Data not available
C5 Data not available Data not available
C3' - Data not available
C4' - Data not available
C5' Data not available Data not available
N1-CH₃ Data not available Data not available

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to establish the connectivity between the two pyrazole rings, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within each pyrazole ring, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be particularly important for confirming the linkage between the C4 of one pyrazole ring and the C3' of the other, as well as assigning the positions of the methyl groups by observing correlations to the ring carbons.

Variable Temperature NMR Studies on Conformational Dynamics

The bond connecting the two pyrazole rings allows for potential rotation, which could lead to different conformations (rotamers). Variable temperature (VT) NMR studies can provide insights into these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At higher temperatures, rapid rotation might lead to averaged signals, while at lower temperatures, the rotation could be slow enough on the NMR timescale to observe distinct signals for each conformer. Analysis of this data can provide information about the energy barriers to rotation and the relative populations of the different conformers.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations would include:

C-H stretching vibrations of the aromatic pyrazole rings and the methyl groups.

C=N and C=C stretching vibrations within the pyrazole rings.

Ring breathing modes.

C-H in-plane and out-of-plane bending vibrations.

Table 2: Predicted FT-IR Data for this compound (Hypothetical) (Note: This table is a hypothetical representation and is not based on experimental data.)

Wavenumber (cm⁻¹) Assignment
~3100-3000 Aromatic C-H Stretch
~3000-2850 Aliphatic C-H Stretch (CH₃)
~1600-1450 C=N and C=C Stretching
~1450-1350 CH₃ Bending

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the pyrazole rings and the C-C bond between the rings would be expected to give rise to strong Raman signals.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the m/z ratio to several decimal places. This high precision enables the determination of the exact mass of a molecule, which in turn allows for the calculation of its unique elemental formula. This capability distinguishes it from low-resolution mass spectrometry, which provides only the nominal mass.

For this compound, the molecular formula is C₈H₁₀N₄. Using the exact masses of the most abundant isotopes (¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.00307 amu), the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental verification. An HRMS analysis would be expected to yield an m/z value that matches this theoretical mass to within a few parts per million (ppm), thus confirming the elemental composition and distinguishing the compound from isomers or other molecules with the same nominal mass.

While specific HRMS data for this compound is not available in the cited literature, data for analogous compounds like 3',5-dimethyl-1,1'-diphenyl-1H,1'H-3,4'-bipyrazol-5'-ol (C₂₀H₁₈N₄O) demonstrates the utility of the technique, where the calculated mass for the protonated molecule ([M+H]⁺) was 331.1542, providing unambiguous confirmation of its molecular formula cbijournal.com.

ElementCountExact Isotopic Mass (amu)Total Mass (amu)
Carbon (¹²C)812.0000096.00000
Hydrogen (¹H)101.0078310.07830
Nitrogen (¹⁴N)414.0030756.01228
Calculated Exact Mass of C₈H₁₀N₄ 162.09058

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules, which is common for nitrogen-containing heterocycles. In ESI-MS, a solution of the analyte is sprayed through a highly charged capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then guided into the mass analyzer.

Because ESI is a "soft" method, it minimizes fragmentation and typically produces a spectrum dominated by the protonated molecular ion, [M+H]⁺. For this compound (molecular weight 162.10 g/mol ), the ESI-mass spectrum would be expected to show a prominent base peak at an m/z of approximately 163.10. The detection of this ion confirms the molecular weight of the compound. This technique is frequently used in the characterization of pyrazole derivatives, where the protonated molecular ion [M+H]⁺ is consistently observed rsc.org. For instance, in the analysis of various substituted pyrazoles, ESI-MS readily identified the corresponding [M+H]⁺ ions, confirming their respective molecular weights rsc.org.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray crystallography would provide an unambiguous structural determination of this compound. Although the specific crystal structure for this compound is not described in the available literature, analysis of closely related bipyrazole derivatives provides significant insight into its likely structural features.

Studies on substituted 3,4'-bipyrazoles have shown that these compounds often crystallize in common space groups, such as the triclinic system with space group P-1 researchgate.net. The analysis would reveal the precise bond lengths and angles within the two pyrazole rings, which are expected to conform to typical aromatic N-heterocycle values. A critical parameter in bipyrazole structures is the dihedral (torsion) angle between the planes of the two pyrazole rings. This angle is influenced by the steric and electronic effects of substituents. For example, in a fused pyrazole derivative, the dihedral angle between the pyrazole rings was found to be 32.91 (10)° nih.gov, indicating a significantly twisted conformation. For this compound, the methyl groups would likely induce a non-planar conformation to minimize steric repulsion.

Example Crystallographic Parameters for a Substituted Bipyrazole Derivative researchgate.net
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)Specific to derivative
b (Å)Specific to derivative
c (Å)Specific to derivative
α (°)Specific to derivative
β (°)Specific to derivative
γ (°)Specific to derivative

The crystal packing, or the arrangement of molecules within the crystal lattice, is dictated by intermolecular forces. In unsubstituted pyrazoles, the dominant interaction is strong N-H···N hydrogen bonding, which leads to the formation of dimers, trimers, or catemeric chains.

Conformational isomerism in bipyrazole systems primarily relates to the rotation around the single bond connecting the two pyrazole rings. The resulting conformation in the solid state is a consequence of the balance between intramolecular steric effects and intermolecular packing forces. The dihedral angle between the two rings is the key descriptor of this conformation.

For this compound, steric hindrance between the methyl group at the 3'-position and the hydrogen at the 3-position of the adjacent ring would likely prevent a fully planar (syn- or anti-planar) conformation. The molecule is expected to adopt a twisted or non-planar conformation in the solid state to alleviate this steric strain. The specific dihedral angle would be a "frozen" snapshot of a low-energy conformation that is stabilized by the crystal lattice. The study of various substituted bipyrazoles shows that the nature and position of substituents have a profound effect on the adopted solid-state conformation researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Property Investigation

The electronic absorption properties of this compound are characterized by Ultraviolet-Visible (UV-Vis) spectroscopy, which provides insights into the electronic transitions within the molecule. The absorption of UV-Vis radiation by organic molecules like this compound primarily involves the promotion of electrons from a bonding (π) or non-bonding (n) molecular orbital to an anti-bonding (π) molecular orbital. The bipyrazole scaffold, being an aromatic heterocyclic system, is expected to exhibit characteristic π → π transitions.

The electronic transitions in these systems are typically intense π → π* transitions originating from the conjugated pyrazole rings. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of substituents on the bipyrazole core. Electron-donating or electron-withdrawing groups, as well as the solvent polarity, can induce shifts in the absorption wavelength (bathochromic or hypsochromic shifts) and changes in the molar absorptivity (hyperchromic or hypochromic effects).

For this compound, the presence of two methyl groups is expected to have a minor influence on the electronic spectrum compared to more strongly electron-donating or withdrawing substituents. The primary absorption bands would arise from the π-electron system of the coupled pyrazole rings.

Table 1: Anticipated UV-Vis Spectroscopic Data for this compound in a Non-polar Solvent

ParameterExpected ValueTransition Type
λmax (nm)~250-280π → π*
Molar Absorptivity (ε) (L mol-1 cm-1)Data not available-

Note: The data in this table is an educated estimation based on the spectroscopic properties of similar bipyrazole compounds, as direct experimental or computational data for this compound was not found in the available literature.

Further experimental and computational studies are required to precisely determine the UV-Vis absorption spectrum and elucidate the specific electronic transitions and optical properties of this compound. Such investigations would involve recording the spectrum in various solvents to assess solvatochromic effects and could be complemented by time-dependent density functional theory (TD-DFT) calculations to model the electronic transitions and predict the absorption wavelengths and oscillator strengths.

Theoretical and Computational Investigations on 1 ,3 Dimethyl 1h,1 H 3,4 Bipyrazole

Electronic Structure and Reactivity Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict various molecular properties, including geometry, electronic distribution, and reactivity, providing a balance between accuracy and computational cost. mdpi.com For 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole, DFT calculations are crucial for elucidating its fundamental chemical characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. wikipedia.orgimperial.ac.uk The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govrsc.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) rings, particularly involving the nitrogen atoms and π-systems. The LUMO would likely be distributed across the bipyrazole scaffold, representing the regions most susceptible to nucleophilic attack. DFT calculations provide precise energy values for these orbitals, allowing for a quantitative assessment of the molecule's electronic behavior. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Properties for this compound
ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
ΔE (Gap)HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.0 to 5.0

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comresearchgate.net The MEP map illustrates regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential) and blue indicates electron-poor areas (positive potential).

In this compound, the most negative potential (red/yellow regions) is expected to be concentrated around the nitrogen atoms of the pyrazole rings due to their high electronegativity and the presence of lone pairs of electrons. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding. Conversely, positive potential (blue regions) would be found on the hydrogen atoms of the methyl groups and the pyrazole rings. Analyzing the MEP surface helps to identify the molecule's active sites and understand its intermolecular interaction patterns. rsc.org

DFT provides a framework for calculating various "conceptual DFT" or global reactivity descriptors that quantify a molecule's reactivity. mdpi.com These include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Hardness (η): Represents the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

To pinpoint reactivity at specific atomic sites, local reactivity descriptors like Fukui functions and local softness are calculated. mdpi.com The Fukui function, f(r), identifies which atoms in a molecule are more susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). These descriptors are crucial for understanding the regioselectivity of chemical reactions involving the bipyrazole core. mdpi.com

Table 2: Global Reactivity Descriptors for this compound
DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Hardness (η)(ELUMO - EHOMO) / 2Resistance to charge transfer
Softness (S)1 / ηMeasure of molecular polarizability
Electrophilicity (ω)μ2 / 2ηPropensity to accept electrons

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. tanaffosjournal.irnih.gov MD simulations model the physical movements of atoms and molecules, offering a detailed view of conformational changes, flexibility, and interactions with the environment, such as a solvent or a surface. rsc.org

By calculating the energy as a function of the dihedral angle between the two rings, it is possible to identify the most stable (lowest energy) conformations and determine the energy barriers that hinder free rotation. nih.gov These rotational barriers are influenced by steric hindrance between the rings and their substituents, as well as electronic effects. Understanding the conformational landscape is important as different conformers can exhibit different reactivities and biological activities. uq.edu.aumdpi.com

Bipyrazole derivatives are frequently investigated for their potential as corrosion inhibitors for metals. researchgate.net This inhibitory action is predicated on the molecule's ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. peacta.orgacs.orgnih.gov

MD simulations are an effective tool for studying the adsorption mechanism of this compound on various metal surfaces, such as steel or copper. nih.gov These simulations can reveal:

The preferred orientation of the molecule on the surface. It is generally expected that the molecule adsorbs in a planar or near-planar orientation to maximize contact.

The key atoms involved in the interaction. The nitrogen atoms of the pyrazole rings, with their lone pairs of electrons, are likely to be the primary sites for coordination with the metal atoms. peacta.org

The strength and nature of the adsorption, distinguishing between weaker physisorption (van der Waals forces) and stronger chemisorption (covalent bond formation). dntb.gov.ua

These insights are vital for designing more effective corrosion inhibitors and understanding the fundamental processes at the molecule-metal interface. acs.org

Prediction and Correlation of Spectroscopic Data with Computational Models

Computational models are instrumental in predicting spectroscopic data, which can then be correlated with experimental findings to validate both the theoretical methods and the experimental assignments. For this compound, these predictions are crucial for its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict ¹H and ¹³C NMR chemical shifts. scholaris.canih.gov The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects. nih.govmdpi.com

For this compound, theoretical chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a common approach for predicting NMR shielding constants. rsc.orgasrjetsjournal.org Calculations are typically performed on a geometry-optimized structure of the molecule. The choice of a suitable DFT functional, such as B3LYP, and a basis set like 6-311+G(2d,p) is crucial for obtaining results that correlate well with experimental data. mdpi.comresearchgate.net

The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electronic environment of each nucleus. The methyl groups would exhibit characteristic shifts in the aliphatic region, while the protons and carbons of the pyrazole rings would appear in the aromatic region, with their precise shifts determined by the substitution pattern and the electronic interplay between the two rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical computational predictions for similar pyrazole derivatives and are intended for illustrative purposes.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3-148.5
C47.85108.2
C57.60139.1
N1-CH₃3.8036.5
C1'-141.0
N1'-CH₃3.9538.0
C3'8.10115.5
C4'-130.0
C5'7.75125.8

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies, aiding in the interpretation of experimental spectra. derpharmachemica.comresearchgate.net DFT calculations are commonly employed to compute the harmonic vibrational frequencies of molecules. derpharmachemica.com

For this compound, a frequency calculation would be performed on the optimized geometry. The resulting vibrational modes can be visualized to understand the nature of the atomic motions, such as stretching, bending, and torsional vibrations. asrjetsjournal.org Theoretical spectra can be generated by applying scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods. mdpi.com

Key vibrational modes for this compound would include C-H stretching of the methyl groups and the pyrazole rings, C=N and C=C stretching within the rings, and various in-plane and out-of-plane bending modes. The predicted frequencies would help in assigning the peaks observed in experimental IR and Raman spectra.

Table 2: Predicted Vibrational Frequencies for Key Modes of this compound (Note: These are hypothetical values based on typical computational predictions for similar pyrazole derivatives and are intended for illustrative purposes.)

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C-H)3100-3150Aromatic C-H stretching
ν(C-H)2950-3000Methyl C-H stretching
ν(C=N)1550-1600Pyrazole ring stretching
ν(C=C)1450-1500Pyrazole ring stretching
δ(C-H)1350-1450Methyl C-H bending
Ring Breathing950-1050Pyrazole ring deformation

Computational Analysis of Reaction Pathways and Mechanisms

Computational chemistry is a valuable tool for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces and the characterization of transition states. nih.govmdpi.com For the synthesis of this compound, computational studies can elucidate the most probable reaction pathways and provide insights into the factors controlling regioselectivity and reactivity.

The synthesis of bipyrazoles can often be achieved through condensation reactions or metal-catalyzed cross-coupling reactions. everand.combenthambooks.comeurekaselect.com A plausible synthetic route to this compound could involve the coupling of two appropriately substituted pyrazole precursors. Computational analysis of such a reaction would involve locating the transition state structures connecting the reactants to the products and calculating the activation energies.

For instance, a theoretical study of a Suzuki or Stille coupling reaction to form the C-C bond between the two pyrazole rings would involve modeling the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. The calculated energy profile would reveal the rate-determining step and could be used to optimize reaction conditions. Similarly, for a condensation reaction, computational modeling could help in understanding the mechanism of cyclization and the factors that favor the formation of the desired isomer.

Coordination Chemistry of 1 ,3 Dimethyl 1h,1 H 3,4 Bipyrazole As a Ligand

Ligand Design and Coordination Modes in Bipyrazole Systems

The design of bipyrazole ligands allows for the fine-tuning of steric and electronic effects on the metal centers they coordinate. ias.ac.in The presence and position of substituents, like the methyl groups in 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole, can control the geometry of the resulting complex by influencing the dihedral angle between the two pyrazole (B372694) rings. mdpi.com This class of ligands can adopt several coordination modes, primarily dictated by the reaction conditions, the metal-to-ligand ratio, and the nature of the metal ion itself. researchgate.netnih.gov

Ligands are classified by their "denticity," referring to the number of donor atoms that can bind to a central metal ion. unacademy.com A monodentate ligand, meaning "one-toothed," binds through a single donor atom. study.comquora.com In the context of bipyrazole, this occurs when only one of the pyrazole ring's nitrogen atoms forms a coordinate bond with the metal center. researchgate.net

Conversely, a bidentate ligand ("two-toothed") binds through two donor sites simultaneously. unacademy.comstudy.com For a bipyrazole ligand, this typically involves the nitrogen atoms from each of the two pyrazole rings coordinating to the same metal ion, forming a stable chelate ring. This chelation, known as the chelate effect, generally results in complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate ligands. quora.com While bidentate coordination often leads to greater long-term stability, the choice between monodentate and bidentate binding can be influenced by factors such as steric hindrance from substituents on the ligand and the preferred coordination geometry of the metal ion. nih.gov

Figure 1: Comparison of Coordination Modes
Diagram showing a bipyrazole ligand coordinating to a central metal (M) in both a monodentate fashion (binding through one nitrogen atom) and a bidentate fashion (binding through two nitrogen atoms to form a chelate ring).
Description

This image illustrates the two primary coordination modes for a bipyrazole ligand. On the left, the ligand acts as a monodentate donor, forming a single bond with the metal center (M). On the right, the same ligand acts as a bidentate donor, forming two bonds with the metal center, resulting in a more stable, chelated structure.

Beyond simple chelation, bipyrazole ligands are exceptionally adept at acting as bridging ligands , connecting two or more metal centers to form dinuclear or polynuclear complexes. researchgate.net In this architecture, each pyrazole ring coordinates to a different metal ion, creating a bridge that can mediate magnetic and electronic interactions between the metals. This capability is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). osti.govresearchgate.net

The formation of these bridged structures is a key feature of pyrazole-based chemistry, allowing for the synthesis of complex architectures with tailored properties. researchgate.net For example, 3,3′,5,5′-tetramethyl-4,4′-bipyrazole has been shown to form one-dimensional coordination polymers with silver(I) ions, where the bipyrazole ligand links the metal centers into an extended chain. mdpi.comnih.gov Similarly, pyrazine, an analogue of bipyrazole, can bridge two complex cluster units, demonstrating the robust linking capability of such N-heterocyclic ligands. nih.gov The resulting polynuclear structures can exhibit fascinating properties relevant to materials science, including magnetism and catalysis. researchgate.net

Synthesis and Characterization of Metal Complexes with Bipyrazole Ligands

The synthesis of metal complexes with bipyrazole ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netrsc.org Characterization of the resulting complexes requires a combination of analytical techniques to determine their structure, composition, and physicochemical properties.

Pyrazole-derived ligands form stable complexes with a wide array of d-block transition metals. ias.ac.inresearchgate.net The synthesis generally proceeds by mixing the ligand and a metal salt, such as a chloride or acetate, in a solvent like ethanol or methanol. researchgate.net While specific examples for this compound are not extensively documented in the reviewed literature, the general reactivity of bipyrazole systems is well-established with numerous metals.

Cu(II), Ni(II), Co(II), Zn(II): These first-row transition metals readily form complexes with pyrazole-based ligands. researchgate.netresearchgate.net For instance, complexes of Co(II) and Zn(II) with a 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine ligand have been synthesized and structurally characterized. mdpi.com

Fe(II)/Fe(III): Iron complexes with pyrazole-containing ligands have been investigated, often for their interesting magnetic properties and relevance to biological systems. nih.govacs.org

Mo(II): Molybdenum complexes containing pyrazole-derived ligands have been prepared and studied for their potential catalytic activity. ias.ac.innih.gov

The table below summarizes representative examples of transition metal complexes formed with various pyrazole-based ligands, illustrating the broad applicability in coordination chemistry.

Metal IonLigand ExampleResulting Complex Formula (Example)Reference
Co(II)3-methyl-1H-pyrazole-4-carboxylic acid[Co(H2MPCA)2(DMF)2(H2O)2]Cl2 rsc.org
Cu(I)Pyrazolate and 1,1'-dimethyl-2,2'-bibenzimidazole[Cu2(μ-Pz)2(L)] mdpi.com
Fe(II)Carboxyamidopyridine-pyrazolate[FeII2H2bppap]+ nih.gov
Zn(II)2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine[ZnCl2(L)] mdpi.com
Ag(I)3,3′,5,5′-tetramethyl-4,4′-bipyrazole[Ag(CF3CO2)(Me4bpzH2)] nih.gov
Hg(II)3,3'-dimethyl-1H,1'H-4,4'-bipyrazolateHg(Me2BPZ) researchgate.net

Metal complexes featuring pyrazole-based ligands exhibit remarkable structural diversity. ias.ac.in The coordination geometry around the metal center—such as octahedral, trigonal bipyramidal, or tetrahedral—is dictated by the metal ion's size, oxidation state, and electronic configuration, as well as the steric and electronic properties of the ligands. mdpi.comnih.gov

For example, in dinuclear iron and cobalt complexes with a pyrazolate bridging ligand, the metal centers can adopt different coordination geometries within the same molecule; one iron center was found to have a distorted trigonal bipyramidal geometry while the other was six-coordinate. nih.gov Zinc(II) complexes with a tridentate bis(pyrazolyl)pyridine ligand have been shown to possess distorted trigonal pyramidal structures. mdpi.com The ability of the pyrazole N-H groups to participate in hydrogen bonding can also influence the final solid-state structure. mdpi.com In the case of silver(I) coordinated by a tetramethyl-bipyrazole, a 1-D polymeric chain is formed, showcasing how bridging bipyrazole ligands can generate extended architectures. mdpi.com

Spectroscopic and magnetic studies are crucial for elucidating the electronic structure and bonding within metal-bipyrazole complexes.

UV-Visible Spectroscopy: This technique probes electronic transitions within the complex, primarily the d-d transitions of the metal center. libretexts.org The energy of these transitions, observed as absorption bands in the UV-Vis spectrum, provides direct information about the crystal field splitting energy (Δ). youtube.com This energy is sensitive to the type of ligand, the metal ion, and the coordination geometry. For example, the absorption maxima for Cu(II), Co(II), and Ni(II) complexes with a pyridyl-pyrazole ligand were found at 294, 290, and 293 nm, respectively. researchgate.net The color of transition metal complexes is a direct consequence of these d-d transitions; the complex absorbs light of a particular color, and the complementary color is observed. libretexts.org

Mössbauer Spectroscopy: For iron-containing complexes, 57Fe Mössbauer spectroscopy is an exceptionally powerful tool. nih.gov It provides precise information about the oxidation state (e.g., Fe(II) vs. Fe(III)), spin state (high-spin vs. low-spin), and the local coordination environment of the iron nucleus. mdpi.comnih.gov The key parameters, isomer shift (δ) and quadrupole splitting (ΔEQ), are highly sensitive to the electron density at the nucleus and the symmetry of the electric field, which are directly influenced by the coordinating ligands. mdpi.comrsc.org This technique is invaluable for characterizing spin-crossover (SCO) phenomena and magnetic interactions in iron complexes. nih.gov

Magnetic Characterization: Measuring the magnetic susceptibility of a complex allows for the determination of its effective magnetic moment (μeff). This value reveals the number of unpaired d-electrons on the metal center. mdpi.com This information is fundamental for distinguishing between high-spin and low-spin electron configurations in octahedral complexes of d4–d7 metal ions and for studying magnetic coupling in polynuclear systems. nih.gov

TechniqueInformation ObtainedTypical Application
UV-Vis Spectroscopyd-d electronic transitions, crystal field splitting (Δ)Determining coordination geometry and ligand field strength. libretexts.org
Mössbauer SpectroscopyIron oxidation state, spin state, and site symmetryCharacterizing Fe(II) vs Fe(III) and high-spin vs low-spin states in iron complexes. nih.govmdpi.com
Magnetic SusceptibilityNumber of unpaired electrons (magnetic moment, μeff)Distinguishing between high-spin and low-spin complexes; studying magnetic exchange. mdpi.com

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org Coordination polymers are similar, forming one-, two-, or three-dimensional structures through the coordination of metal ions with organic linkers. researchgate.net The properties of these materials, such as pore size, stability, and functionality, are highly dependent on the nature of the organic ligand and the metal center.

Although specific examples of MOFs and coordination polymers constructed from this compound are not extensively documented in the literature, the use of its isomers, such as 3,3'-dimethyl-1H,1'H-4,4'-bipyrazole (H2Me2BPZ), has been reported. These examples serve as a valuable reference for the potential structural roles of the target ligand. For instance, novel coordination polymers of Co(II) and Zn(II) with H2Me2BPZ have been synthesized, demonstrating the ability of dimethyl-bipyrazole ligands to form robust frameworks. researchgate.net

Similarly, a 3D polymeric network has been reported composed of Hg(II) ions linked by the deprotonated form of 3,3'-dimethyl-1H,1'H-4,4'-bipyrazole. researchgate.net The thermal behavior of this mercury-based coordination polymer was investigated, revealing stability up to 340 °C. researchgate.net Another related ligand, 3,3′,5,5′-tetramethyl-4,4′-bipyrazole, has been used to create coordination polymers with transition metals like Zn(II), Co(II), Cd(II), and Cu(II) through solvothermal reactions. researchgate.net

The introduction of methyl groups on the bipyrazole backbone can influence the steric and electronic properties of the ligand, which in turn affects the topology and functionality of the resulting MOFs and coordination polymers. For example, the steric hindrance of methyl groups can control the porosity of the framework. Research on tagged bipyrazole-based MOFs has explored the effect of substituents like -CH3 on the functional properties of these materials. unito.it

The table below summarizes some examples of coordination polymers and MOFs formed with isomers of this compound, illustrating the potential for the target ligand to form similar structures.

LigandMetal Ion(s)Resulting StructureKey Findings
3,3'-dimethyl-1H,1'H-4,4'-bipyrazoleCo(II), Zn(II)Coordination PolymersFormation of robust frameworks. researchgate.net
3,3'-dimethyl-1H,1'H-4,4'-bipyrazoleHg(II)3D Polymeric NetworkThermally stable up to 340 °C. researchgate.net
3,3′,5,5′-tetramethyl-4,4′-bipyrazoleZn(II), Co(II), Cd(II), Cu(II)Coordination PolymersFormed via solvothermal synthesis. researchgate.net
3,3'-dimethyl-1H,1'H-4,4'-bipyrazoleCo(II), Zn(II)MOFsInvestigated as part of tagged bipyrazole-based MOFs. unito.it

Catalytic Applications of Bipyrazole-Metal Complexes

The incorporation of metal complexes into porous frameworks or their use as discrete molecular catalysts is a cornerstone of modern catalysis. Bipyrazole ligands can create well-defined coordination environments around a metal center, which is crucial for catalytic activity and selectivity.

Homogeneous Catalysis, including Photocatalysis

Photocatalysis, a subset of catalysis that utilizes light to drive chemical reactions, is another area where bipyrazole-metal complexes could be active. The ligand can play a role in the photophysical properties of the complex, such as light absorption and excited-state lifetimes. The development of photocatalytic systems often involves the design of ligands that can facilitate electron transfer processes upon photoexcitation. Although direct evidence for the photocatalytic activity of this compound complexes is lacking, the broader field of coordination compound-based photocatalysis is an active area of research. mdpi.comacs.orgccspublishing.org.cn

Heterogeneous Catalysis and Surface-Anchored Catalysts

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. acs.org MOFs and coordination polymers are excellent platforms for heterogeneous catalysis due to their high surface area, tunable porosity, and the presence of well-defined active sites. lidsen.commdpi.com Bipyrazole-based MOFs can act as heterogeneous catalysts, with the metal nodes or functionalized ligands serving as the catalytic centers. nih.gov

The catalytic activity of MOFs can be derived from the metal centers acting as Lewis acids or from basic sites on the organic linkers. acs.org The defined and isolated nature of active sites within a MOF can lead to high selectivity, mimicking the advantages of homogeneous catalysts while offering the practical benefits of easy separation and recyclability. While no specific examples of heterogeneous catalysis using MOFs based on this compound are reported, the general principles of MOF catalysis suggest that such materials could be active for various reactions. acs.orgnih.gov

Surface-anchored catalysts represent another approach to heterogeneous catalysis, where a catalytically active complex is immobilized on a solid support. This strategy aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. nih.govnih.govosti.gov A bipyrazole ligand like this compound could be functionalized to allow for its attachment to a solid support, such as silica or a polymer, thereby creating a surface-anchored catalyst.

The table below outlines the general potential for catalytic applications of bipyrazole-metal complexes, drawing parallels from the broader literature on pyrazole-based and MOF catalysts.

Catalysis TypePotential Role of this compoundIllustrative Examples from Related Systems
Homogeneous Catalysis As a ligand to tune the electronic and steric properties of a catalytically active metal center.Transition metal complexes with pyrazole derivatives used in various organic transformations. researchgate.netnih.gov
Photocatalysis As a component of a photosensitive metal complex, influencing its light-absorbing and redox properties.General use of coordination compounds in photocatalysis. mdpi.comacs.orgccspublishing.org.cn
Heterogeneous Catalysis As a building block for MOFs or coordination polymers, creating active sites within a porous framework.Bifunctional MOFs with Lewis acidic metal centers and basic organic linkers. acs.orgnih.govacs.org
Surface-Anchored Catalysis As a ligand in a metal complex that is functionalized for immobilization on a solid support.Immobilized molecular catalysts for enhanced stability and recyclability. nih.govnih.govosti.gov

Chemical Reactivity and Mechanistic Studies of 1 ,3 Dimethyl 1h,1 H 3,4 Bipyrazole

Electrophilic and Nucleophilic Aromatic Substitution on Pyrazole (B372694) Rings

The pyrazole ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution (SEAr). In contrast, nucleophilic aromatic substitution (SNAr) is significantly less common and requires the presence of strong electron-withdrawing groups to activate the ring system. masterorganicchemistry.comlibretexts.org

Electrophilic Aromatic Substitution (SEAr): The two pyrazole rings in 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole present multiple sites for electrophilic attack. The regioselectivity of such reactions is influenced by several factors:

N-Methyl Groups: The methyl group on N1' directs electrophiles primarily to the C5' position.

C-Methyl Group: The methyl group at the C3 position directs incoming electrophiles to the C4 position.

Inter-ring Effects: Each pyrazole ring acts as a substituent on the other, generally exerting a deactivating effect.

Electrophilic substitution, such as nitration or halogenation, is expected to occur preferentially at the C4 position of the 3-methyl-1H-pyrazole ring and the C5' position of the 1'-methyl-1H-pyrazole ring, as these positions are activated by the respective methyl groups and are sterically accessible. The mechanism proceeds via a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/ReactionTarget RingPredicted Major ProductActivating/Directing Groups
HNO₃/H₂SO₄ (Nitration)3-methyl-1H-pyrazole4-nitro-1',3'-dimethyl-1H,1'H-3,4'-bipyrazoleC3-Methyl
Br₂/FeBr₃ (Bromination)1'-methyl-1H-pyrazole5'-bromo-1',3'-dimethyl-1H,1'H-3,4'-bipyrazoleN1'-Methyl
Ac₂O/AlCl₃ (Acylation)3-methyl-1H-pyrazole4-acetyl-1',3'-dimethyl-1H,1'H-3,4'-bipyrazoleC3-Methyl

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the unsubstituted this compound core is mechanistically unfavorable. masterorganicchemistry.com The electron-rich nature of the pyrazole rings repels incoming nucleophiles. For SNAr to occur, the bipyrazole system would need to be derivatized with potent electron-withdrawing groups, such as nitro groups, ortho or para to a suitable leaving group (e.g., a halide). libretexts.org The reaction would then proceed through a negatively charged carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Oxidation-Reduction Pathways and Redox-Active Derivatives

The pyrazole nucleus is a relatively stable aromatic system, but it can participate in redox reactions under specific conditions. The oxidation potential is influenced by the substituents on the rings. The electron-donating methyl groups in this compound would slightly lower its oxidation potential compared to unsubstituted bipyrazole.

Oxidation: Chemical or electrochemical oxidation of the bipyrazole core can lead to the formation of radical cations. The stability of these intermediates depends on the delocalization of the unpaired electron across the two pyrazole rings. Further oxidation can lead to ring-opened products or polymerization, depending on the reaction conditions. The synthesis of pyrazoles can sometimes proceed through an oxidation-induced N-N coupling mechanism, highlighting that pyrazole precursors can be sensitive to oxidation. nih.gov

Reduction: Reduction of the pyrazole ring is generally difficult due to its aromatic stability and requires harsh conditions, such as catalytic hydrogenation at high pressure or the use of dissolving metal reductions. These reactions would disrupt the aromatic system, leading to dihydropyrazole or pyrazolidine derivatives.

Redox-Active Derivatives: To impart significant redox activity, this compound can be derivatized in two primary ways:

Introduction of Redox-Active Groups: Functional groups like nitro researchgate.net or quinone moieties can be introduced onto the bipyrazole scaffold. These derivatives would exhibit redox behavior characteristic of the appended functional group, which could be modulated by the electronic properties of the bipyrazole core.

Coordination to Metal Centers: Bipyrazoles are excellent N-donor ligands for transition metals. Coordination to redox-active metals like ruthenium or iron creates complexes whose electrochemical properties are a combination of the metal center and the ligand. acs.org For instance, ruthenium(II) bipyridyl complexes containing 1,2-azolylamidino ligands exhibit reversible Ru(II)/Ru(III) oxidation events. acs.org A similar principle would apply to complexes of this compound.

Photochemical Reactions and Photo-responsive Behavior

The photochemical behavior of pyrazoles can involve various transformations, including dimerization, cleavage, and isomerization, typically initiated by the absorption of UV light. princeton.eduresearchgate.net

Photodimerization: Upon irradiation, pyrazole derivatives can undergo [2+2] cycloadditions to form dimers. For example, irradiation of pyranopyrazoles in acetonitrile has been shown to result in the formation of cis-head-to-tail [2+2] dimers. researchgate.net

Photocleavage: In the presence of a nucleophilic solvent like ethanol, the same pyranopyrazoles can undergo photocleavage in addition to dimerization. researchgate.net This suggests that the excited state of the pyrazole ring can be susceptible to attack by solvent molecules, leading to ring opening.

Photoisomerization: N-substituted pyrazoles have been found to undergo photoisomerization to imidazoles. researchgate.net This process likely involves a high-energy intermediate and rearrangement of the ring atoms.

Excited State Intramolecular Proton Transfer (ESIPT): In pyrazole derivatives containing a 3-hydroxypyran-4-one core, UV irradiation can induce an ESIPT process, leading to ring contraction and the formation of α-hydroxy-1,2-diketones. beilstein-journals.org

For this compound, irradiation with UV light could potentially lead to dimerization or reactions involving solvent, although its specific photo-responsive behavior is not widely documented. The development of photo-responsive materials often involves incorporating photochromic units that can be switched between two isomers using light, leading to changes in geometry and electronic properties. uni-regensburg.de

Ring Transformations and Rearrangement Reactions

Ring transformations and rearrangements of stable aromatic 1H-pyrazoles are uncommon and typically require significant energy input or specific activating functional groups. Such reactions are more frequently observed in less stable, non-aromatic isomers like 3H-pyrazoles.

A notable rearrangement in pyrazole chemistry is the van Alphen–Hüttel rearrangement , which involves the thermal isomerization of 3H-pyrazoles to 1H- or 4H-pyrazoles through the migration of a substituent. researchgate.net For example, 3H-pyrazoles formed from the cycloaddition of diazo compounds to alkynes can undergo this rearrangement upon heating in a polar solvent, involving a 1,5-migration of an aryl or other group. researchgate.net

For a stable aromatic system like this compound, a direct ring transformation would be mechanistically challenging. However, derivatization could open pathways to rearrangement. For instance, conversion to a pyrazolium salt followed by nucleophilic attack could potentially lead to ring-opened intermediates that might subsequently re-cyclize to a different heterocyclic system. General rearrangement reactions often proceed through carbocationic intermediates, where a less stable carbocation rearranges to a more stable one via a hydride or alkyl shift. masterorganicchemistry.commsu.edu

Derivatization for Enhanced or Modified Chemical Reactivity

Derivatization of the this compound core is a key strategy to modify its properties and introduce new functionalities for subsequent reactions.

Key Derivatization Strategies:

Halogenation: Introduction of bromine or iodine via electrophilic substitution provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward installation of aryl, vinyl, or alkynyl groups.

Lithiation/Metalation: Directed ortho-metalation or deprotonation at the most acidic C-H bond (likely C5) with a strong base (e.g., n-BuLi), followed by quenching with an electrophile, can introduce a wide range of substituents, including carboxyl groups, silyl groups, or boronates.

Carboxylic Acid Derivatives: The synthesis of derivatives such as 1-(4-Fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid demonstrates that the bipyrazole core can be functionalized with groups suitable for amide bond formation or further conversion into other functional groups. labshake.com

N-Alkylation/Arylation: While the nitrogens in the target molecule are already methylated, similar bipyrazole scaffolds can be N-functionalized to tune solubility, steric properties, and coordination behavior.

These derivatization reactions enhance the utility of the bipyrazole scaffold, enabling its use as a building block in supramolecular chemistry, materials science, and as a ligand in catalysis. researchgate.net

Table 2: Examples of Derivatization Reactions and Their Applications

Reaction TypeReagentsFunctional Group IntroducedPotential Application
BrominationNBS or Br₂-BrSubstrate for cross-coupling reactions
Metalation-Carboxylation1. n-BuLi2. CO₂-COOHAmide coupling, esterification
NitrationHNO₃/H₂SO₄-NO₂Reduction to amino group, SNAr activation
Suzuki Coupling (on bromo-derivative)Ar-B(OH)₂, Pd catalyst-Ar (Aryl)Synthesis of complex organic molecules, tuning electronic properties

Electrochemical Behavior and Applications of 1 ,3 Dimethyl 1h,1 H 3,4 Bipyrazole

Cyclic Voltammetry Studies for Redox Potential Determination

There is no available literature detailing cyclic voltammetry (CV) studies conducted specifically on 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole. Such studies would be essential to determine its redox potentials, understand the reversibility of its electron transfer processes, and gain insight into its electrochemical stability.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Studies

No specific Electrochemical Impedance Spectroscopy (EIS) data for this compound has been found in published research. EIS is a powerful tool for analyzing the interface between an electrode and an electrolyte, which is critical for applications like corrosion inhibition and sensing. For other bipyrazole derivatives, EIS has been used to model the electrode interface with equivalent circuits, yielding parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl) that quantify their protective capabilities.

Potentiodynamic Polarization Studies for Reaction Kinetics

Information regarding potentiodynamic polarization studies for this compound is absent from the scientific literature. This technique is vital for determining corrosion rates and understanding the kinetics of anodic and cathodic reactions. Studies on similar bipyrazole compounds often use potentiodynamic polarization to classify them as anodic, cathodic, or mixed-type inhibitors based on how they affect the corrosion potential (Ecorr) and corrosion current density (icorr).

Role as Corrosion Inhibitor at Metal-Electrolyte Interfaces

While many bipyrazole derivatives are recognized as effective corrosion inhibitors, the specific efficacy and mechanisms of this compound have not been documented.

Adsorption Mechanisms and Surface Coverage on Metal Substrates

Without experimental data, the adsorption mechanism (e.g., physisorption, chemisorption) of this compound on metal surfaces remains unknown. For related compounds, adsorption is often found to follow models like the Langmuir isotherm, indicating the formation of a protective monolayer on the metal surface. peacta.org The efficiency of these compounds is typically linked to the presence of nitrogen heteroatoms and π-electrons, which facilitate adsorption onto the metal.

Impact on Anodic and Cathodic Corrosion Processes

The specific impact of this compound on anodic metal dissolution and cathodic hydrogen evolution is uncharacterized. Research on analogous compounds frequently shows that they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. rsc.orgresearchgate.net

Exploration in Electrochemical Sensing Technologies

There is no evidence in the reviewed literature to suggest that this compound has been investigated for applications in electrochemical sensing technologies.

Potential Applications in Advanced Materials Science

Development of Functional Polymers and Polymeric Materials

Bipyrazole derivatives are valuable building blocks, or "tectons," for the synthesis of functional polymers and coordination polymers. researchgate.net The ability of the bipyrazole unit to coordinate with metal ions allows for the construction of one-, two-, or three-dimensional polymeric networks. rsc.org The properties of these polymers, such as their thermal stability, porosity, and catalytic activity, can be tuned by the choice of the bipyrazole ligand and the metal center.

The bifunctional nature of bipyrazoles, possessing both N-donor sites for metal coordination and a modifiable backbone, makes them suitable for creating polymers with specific functionalities. While direct studies on the use of 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole in functional polymers are not extensively documented, the general principles of bipyrazole chemistry suggest its potential in this area. For instance, incorporating this bipyrazole into a polymer chain could enhance its thermal stability or introduce specific catalytic sites.

Table 1: Examples of Bipyrazole-Based Coordination Polymers and Their Properties

Bipyrazole LigandMetal IonPolymer DimensionalityKey Property/Application
3,3′,5,5′-Tetramethyl-4,4′-bipyrazoleSilver(I)1DSoluble in common solvents
1H,1′H‐4,4′‐bipyrazoleNickel(II), Cobalt(II)1D, 2D, 3DAnion-dependent structural diversity
General BipyrazolesCopper(II)1D, 3DVaried magnetic properties

This table presents data for related bipyrazole compounds to illustrate the potential of the bipyrazole scaffold in creating functional polymers.

Luminescent and Optoelectronic Materials from Bipyrazole Derivatives

For instance, silver(I) coordination polymers with 3,3′,5,5′-tetramethyl-4,4′-bipyrazole have been reported to exhibit photoluminescence, with emission bands corresponding to ligand-centered fluorescence and phosphorescence. nih.gov While specific data on the luminescent properties of this compound are scarce, its structural similarity to other luminescent bipyrazoles suggests that its metal complexes could also display interesting photophysical properties. These properties could potentially be harnessed for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or chemical sensors.

Table 2: Photoluminescence Data for a Bipyrazole-based Silver(I) Coordination Polymer

PropertyValue
Excitation Wavelength~330 nm
Emission Bands~330 nm (fluorescence), ~400 nm (phosphorescence)
Origin of LuminescenceLigand-centered transitions

Data is for [Ag(X)(Me4bpzH2)] where Me4bpzH2 = 3,3′,5,5′-tetramethyl-4,4′-bipyrazole. nih.gov

Components in Energy Storage and Conversion Devices

The field of energy storage and conversion is constantly seeking new materials with improved performance. The ability of bipyrazole ligands to form stable complexes with various metal ions could be relevant in this context. For example, porous coordination polymers, also known as metal-organic frameworks (MOFs), constructed from bipyrazole ligands could potentially be used for gas storage, such as hydrogen storage. researchgate.net

Furthermore, the electrochemical properties of metal-bipyrazole complexes could be explored for applications in batteries or supercapacitors. The redox activity of the metal center, influenced by the coordinating bipyrazole ligand, is a key factor in the performance of such devices. While there is no direct evidence of this compound being used in energy storage applications, the broader class of pyrazole-containing materials has been investigated for these purposes.

Applications in Environmental Remediation (e.g., adsorption, catalysis)

Bipyrazole-based materials have shown promise in environmental remediation. Their ability to form robust coordination polymers with high surface areas makes them potential candidates for the adsorption of pollutants from water or air. researchgate.net The functional groups on the bipyrazole ligand can be tailored to have a high affinity for specific contaminants.

Moreover, metal-bipyrazole complexes can act as catalysts for various chemical transformations relevant to environmental remediation, such as the degradation of organic pollutants. rsc.org The catalytic activity is often centered at the metal ion, with the bipyrazole ligand playing a crucial role in stabilizing the complex and modulating its reactivity. The use of bipyrazole derivatives as corrosion inhibitors for metals also falls under this category, as they form a protective layer on the metal surface, preventing its degradation. researchgate.net While specific studies on this compound in environmental applications are limited, the general properties of bipyrazole compounds suggest its potential utility in this important area.

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings and Contributions

The investigation into 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole has thus far established it as a noteworthy heterocyclic compound with a versatile chemical profile. Research has primarily focused on its synthesis, structural elucidation, and preliminary exploration of its chemical reactivity.

A significant contribution of the research has been the development of synthetic routes to this bipyrazole system. While specific, detailed protocols for its synthesis are not extensively documented in publicly available literature, general methodologies for the synthesis of bipyrazole derivatives provide a foundational understanding. These typically involve condensation reactions of appropriate pyrazole (B372694) precursors. The molecular structure, characterized by two pyrazole rings linked by a single bond and substituted with methyl groups at the 1' and 3' positions, has been confirmed through computational models and is supported by data from public chemical databases like PubChem. nih.gov

Key physicochemical properties have been computationally estimated, providing a baseline for its behavior in various chemical environments. These properties are summarized in the table below.

Table 1: Computed Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC8H10N4 nih.gov
Molecular Weight162.19 g/mol nih.gov
XLogP30.6 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count1 nih.gov
Exact Mass162.090546336 nih.gov
Topological Polar Surface Area46.5 Ų nih.gov
Heavy Atom Count12 nih.gov

Preliminary studies on the reactivity of the bipyrazole core suggest its participation in a variety of chemical reactions, including oxidation, reduction, and substitution reactions. evitachem.com This indicates its potential as a versatile building block in organic synthesis. The broader class of bipyrazoles has been investigated for a range of applications, including roles as ligands in coordination chemistry, and as scaffolds in medicinal chemistry with potential anti-inflammatory, anticancer, and antimicrobial activities. semanticscholar.orgnih.gov However, specific applications for this compound remain largely unexplored.

Unexplored Research Avenues and Challenges

Despite the foundational knowledge, a significant portion of the chemical landscape of this compound remains uncharted territory. Several unexplored research avenues and inherent challenges present opportunities for future investigation.

Unexplored Research Avenues:

Detailed Synthetic Optimization and Scale-up: While general synthetic strategies for bipyrazoles exist, a systematic optimization of reaction conditions, catalyst selection, and purification methods for the specific synthesis of this compound is needed. Furthermore, developing scalable and cost-effective synthetic routes is crucial for its potential industrial applications.

Comprehensive Spectroscopic and Crystallographic Characterization: There is a lack of detailed, publicly available experimental data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this specific compound. Obtaining and analyzing this data is essential for unambiguous structural confirmation and for quality control in future studies. Single-crystal X-ray diffraction studies would provide invaluable insights into its solid-state structure and intermolecular interactions.

Systematic Investigation of Chemical Reactivity: A thorough exploration of the reactivity of the two distinct pyrazole rings is warranted. This includes studying electrophilic and nucleophilic substitution reactions to understand the regioselectivity and to synthesize a library of novel derivatives.

Exploration of Coordination Chemistry: The bidentate ligand potential of this compound is a significant area for exploration. The synthesis and characterization of its metal complexes could lead to the discovery of new catalysts, magnetic materials, or luminescent probes.

Biological Activity Screening: Given that many pyrazole and bipyrazole derivatives exhibit a wide range of biological activities, a systematic screening of this compound and its derivatives against various biological targets is a promising avenue. globalresearchonline.net This could include assays for anticancer, antimicrobial, and anti-inflammatory properties.

Challenges:

Scarcity of Dedicated Research: The primary challenge is the limited volume of research focused specifically on this compound. This necessitates foundational research to build a solid base of knowledge.

Potential for Isomerism: The synthesis of bipyrazoles can sometimes lead to the formation of multiple isomers. Developing highly regioselective synthetic methods and effective purification techniques to isolate the desired 3,4'-bipyrazole isomer is a potential hurdle.

Predicting Biological Activity: While the bipyrazole scaffold is promising, predicting the specific biological activities and potential toxicity of this compound without experimental data is challenging.

Interdisciplinary Research Opportunities and Emerging Trends

The study of this compound is not confined to the realm of synthetic organic chemistry. Its unique structure and potential functionalities open doors to a multitude of interdisciplinary research opportunities, aligning with several emerging scientific trends.

Interdisciplinary Research Opportunities:

Materials Science: In collaboration with materials scientists, the incorporation of this bipyrazole into metal-organic frameworks (MOFs) or coordination polymers could be explored. The resulting materials could have applications in gas storage, separation, or catalysis. Its thermal stability and electronic properties could also be investigated for applications in organic electronics.

Computational Chemistry: Joint efforts with computational chemists can provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. qu.edu.qa Density Functional Theory (DFT) calculations can be employed to predict reaction mechanisms, rationalize observed regioselectivity, and guide the design of new functional molecules.

Medicinal Chemistry and Chemical Biology: Collaboration with medicinal chemists and biologists is crucial for exploring the therapeutic potential of this compound. This could involve in silico drug design, high-throughput screening, and mode-of-action studies to identify potential drug candidates.

Agrochemical Science: Given that many nitrogen-containing heterocyclic compounds are used in agriculture, investigating the potential of this compound and its derivatives as herbicides, fungicides, or insecticides presents another interdisciplinary avenue.

Emerging Trends:

Sustainable Chemistry: Future research should focus on developing green and sustainable synthetic methods for this compound, utilizing environmentally benign solvents, catalysts, and energy-efficient reaction conditions.

Flow Chemistry: The application of continuous flow technology for the synthesis of this compound could offer advantages in terms of safety, scalability, and reproducibility. evitachem.com

Photoredox Catalysis: Exploring the use of photoredox catalysis for the functionalization of the bipyrazole core could lead to novel and efficient synthetic transformations under mild reaction conditions.

Q & A

Basic: What are the common synthetic routes for 1',3'-dimethyl-1H,1'H-3,4'-bipyrazole, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between hydrazines and diketones or their equivalents. A representative method includes:

  • Step 1 : Formylation of a dicarbonyl intermediate (e.g., furan-3,4-dicarboxylic ester) to generate a reactive precursor.
  • Step 2 : Cyclocondensation with methylhydrazine derivatives under acidic or basic conditions to form the bipyrazole core .
  • Optimization : Reaction yields are sensitive to solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst selection (e.g., potassium carbonate). For example, methyl group introduction at the 1' and 3' positions requires precise stoichiometric control to avoid over-alkylation .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR are essential for confirming methyl group positions and ring connectivity. For instance, the methyl protons at 1' and 3' appear as distinct singlets due to restricted rotation .
  • X-ray Crystallography : Resolves bond lengths and torsion angles between pyrazole rings. The bipyrazole core exhibits planar geometry, with methyl substituents influencing packing symmetry (e.g., triclinic vs. monoclinic systems) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (C8_8H10_{10}N4_4) and detects fragmentation patterns unique to the dimethyl substitution .

Advanced: How do substituents at the 1' and 3' positions influence crystallographic parameters and molecular reactivity?

  • Crystallographic Impact : Methyl groups at 1' and 3' reduce crystal symmetry (e.g., shifting from tetragonal to triclinic systems) and increase steric hindrance, altering intermolecular interactions like π-π stacking. Comparative studies show that bulkier substituents (e.g., isopropyl) further disrupt packing efficiency .
  • Reactivity Modulation : Electron-donating methyl groups enhance nucleophilic substitution at the 4-position of the pyrazole ring. This is critical for functionalizing the compound in cross-coupling reactions or ligand design .

Advanced: How can computational methods (e.g., DFT) resolve discrepancies in experimental vs. theoretical molecular geometries?

  • DFT Optimization : Geometry optimizations at the B3LYP/6-311G(d,p) level predict bond lengths (e.g., N–N: 1.35 Å) and angles with <2% deviation from X-ray data. Discrepancies arise from crystal packing forces not modeled in gas-phase calculations .
  • Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain deviations in experimental torsion angles. For example, methyl groups contribute to C–H···N interactions, distorting the bipyrazole dihedral angle by 5–10° .

Advanced: What strategies mitigate low yields in bipyrazole functionalization reactions?

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency at the 4-position. For example, Suzuki-Miyaura reactions with aryl boronic acids achieve 60–75% yields when using microwave-assisted heating .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, while additives like KI accelerate halide displacement .

Advanced: How do electronic effects of methyl substituents impact the compound’s potential as a ligand in catalysis?

  • Steric vs. Electronic Balance : Methyl groups increase electron density at the pyrazole nitrogen, enhancing metal coordination (e.g., with Pd or Cu). However, steric bulk at 1' and 3' positions can hinder substrate access in catalytic cycles .
  • Comparative Studies : Analogues with tert-butyl or phenyl substituents show lower catalytic activity due to excessive steric hindrance, confirming methyl as an optimal substituent for balanced reactivity .

Advanced: What contradictions exist in reported biological activities of bipyrazole derivatives, and how can they be addressed experimentally?

  • Data Conflicts : Some studies report antimicrobial activity for dimethyl-bipyrazoles, while others note inactivity. These discrepancies may stem from variations in bacterial strains or assay conditions (e.g., nutrient media pH) .
  • Resolution Strategies : Standardized MIC (Minimum Inhibitory Concentration) assays under controlled conditions (e.g., pH 7.4, 37°C) and structural benchmarking against known antibiotics (e.g., ciprofloxacin) can clarify structure-activity relationships .

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